1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
Description
This compound is a urea derivative featuring a benzodioxole moiety (1,3-benzodioxol-5-yl) linked to a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorothiophene group. The benzodioxole scaffold is known for enhancing metabolic stability and bioavailability in drug design, while the oxadiazole-thiophene hybrid system may contribute to pesticidal or antifungal activity due to its electron-deficient heterocyclic core .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4O4S/c15-10-4-7(11(16)25-10)12-19-20-14(24-12)18-13(21)17-6-1-2-8-9(3-6)23-5-22-8/h1-4H,5H2,(H2,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWCBHIKASPQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety and an oxadiazole ring. Its chemical formula is , with a molecular weight of approximately 396.27 g/mol. The presence of the dichlorothiophene group enhances its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the oxadiazole ring through cyclization reactions and the introduction of the benzodioxole moiety via coupling reactions.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds containing the oxadiazole ring have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain oxadiazole derivatives possess potent activity against resistant strains of bacteria such as Staphylococcus aureus .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
- Anti-inflammatory Effects : Some studies have indicated that oxadiazole derivatives can modulate inflammatory pathways, potentially serving as therapeutic agents in inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Gene Expression Modulation : It could affect the transcriptional regulation of genes associated with apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death.
Case Study 1: Antimicrobial Activity
A study conducted on various oxadiazole derivatives showed that this compound exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined and compared with standard antibiotics .
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Test Compound | 8 | 16 |
| Ciprofloxacin | 4 | 8 |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were performed on various cancer cell lines to assess the cytotoxic effects of the compound. The results indicated a dose-dependent increase in cytotoxicity with IC50 values ranging from 20 to 50 µM across different cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 25 |
| HeLa | 30 |
| MCF7 | 45 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s uniqueness lies in its combination of benzodioxole , urea , and dichlorothiophene-oxadiazole groups. Below is a comparative analysis with similar urea and oxadiazole derivatives:
Key Observations:
Urea vs. Ketone Linkers : Unlike the antifungal benzodioxole-imidazole 3 (ketone linker), the target compound uses a urea group, which may improve hydrogen-bonding interactions with biological targets .
Oxadiazole Substitution : The dichlorothiophene substitution on oxadiazole differentiates it from herbicidal oxadiazoles (e.g., oxadiazon), which lack the thiophene ring . Chlorine atoms likely enhance lipophilicity and target binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
